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6-Bromobenzo[d]isoxazol-3(2H)-one: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromobenzo[d]isoxazol-3(2H)-one is a halogenated heterocyclic compound belonging to

the benzisoxazole class. The benzisoxazole scaffold is of significant interest in medicinal

chemistry due to its presence in a variety of biologically active molecules. The introduction of a

bromine atom at the 6-position can significantly influence the compound's physicochemical

properties and biological activity, making it a valuable building block for the synthesis of novel

therapeutic agents and a subject of interest for chemical and pharmacological research. This

technical guide provides a comprehensive overview of the known chemical properties of 6-
Bromobenzo[d]isoxazol-3(2H)-one, including its structural information, physicochemical

characteristics, and a plausible synthetic approach based on established methodologies for

related compounds.

Core Chemical Properties
While specific experimental data for 6-Bromobenzo[d]isoxazol-3(2H)-one is limited in publicly

available literature, its fundamental properties have been established through supplier
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specifications and computational models.

Property Value Source

Molecular Formula C₇H₄BrNO₂ [1][2]

Molecular Weight 214.02 g/mol [1][2]

CAS Number 65685-51-0 [1][2]

Appearance

Off-white to yellow solid

(reported for the 3-amino

derivative)

[3]

Purity
≥97% (typical from commercial

suppliers)
[1][2]

Topological Polar Surface Area

(TPSA)
46 Å² [2]

logP (calculated) 1.8836 [2]

Hydrogen Bond Acceptors 2 [2]

Hydrogen Bond Donors 1 [2]

Rotatable Bonds 0 [2]

Note: Experimental values for melting point, boiling point, and specific solubility in various

solvents are not readily available in the reviewed literature. For the structurally similar sulfur-

containing compound, 6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a melting point of

240-241 °C has been reported, which may serve as a rough estimate.

Synthesis and Reactivity
A specific, validated experimental protocol for the synthesis of 6-Bromobenzo[d]isoxazol-
3(2H)-one is not detailed in the available literature. However, a plausible synthetic route can be

conceptualized based on established methods for the synthesis of benzisoxazole derivatives. A

common approach involves the cyclization of a suitably substituted hydroxamic acid.

Plausible Synthetic Pathway
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A potential synthetic route could start from 4-bromo-2-hydroxybenzoic acid. This starting

material can be converted to its corresponding hydroxamic acid, which can then undergo

cyclization to form the desired 6-Bromobenzo[d]isoxazol-3(2H)-one.

Starting Material Intermediate Final Product

4-Bromo-2-hydroxybenzoic acid N-Hydroxy-4-bromo-2-carboxybenzamide
Hydroxylamine

6-Bromobenzo[d]isoxazol-3(2H)-one
Cyclization

Click to download full resolution via product page

Caption: Plausible synthetic route to 6-Bromobenzo[d]isoxazol-3(2H)-one.

The reactivity of 6-Bromobenzo[d]isoxazol-3(2H)-one is expected to be influenced by the

electron-withdrawing nature of the bromine atom and the carbonyl group, as well as the

inherent reactivity of the isoxazolone ring. The N-H proton is acidic and can be deprotonated

with a suitable base, allowing for N-alkylation or N-arylation reactions. The benzene ring is

susceptible to further electrophilic aromatic substitution, with the bromine atom and the

isoxazolone ring directing the position of incoming electrophiles.

Spectroscopic Analysis
While specific spectra for 6-Bromobenzo[d]isoxazol-3(2H)-one are not publicly available, the

expected spectral characteristics can be inferred from the analysis of related isoxazole and

benzisoxazole structures.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

corresponding to the three protons on the benzene ring. The chemical shifts and coupling

patterns will be influenced by the bromine substituent and the fused isoxazolone ring. A

broad singlet corresponding to the N-H proton would also be anticipated, which would be

exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in

the molecule. The carbonyl carbon would appear at a characteristic downfield shift. The
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chemical shifts of the aromatic carbons would be influenced by the bromine atom and the

fused heterocyclic ring.

FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for

the N-H stretching vibration, the C=O stretching of the lactam, C=N stretching of the

isoxazole ring, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway involvement for 6-Bromobenzo[d]isoxazol-
3(2H)-one have not been explicitly reported. However, the broader class of benzo[d]isoxazole

derivatives has been investigated for various pharmacological activities. Notably, some

benzo[d]isoxazole analogues have been identified as inhibitors of Hypoxia-Inducible Factor-1α

(HIF-1α) transcription. HIF-1α is a key regulator of cellular response to hypoxia and is

implicated in cancer progression and other diseases.

The general workflow for screening compounds like 6-Bromobenzo[d]isoxazol-3(2H)-one for

HIF-1α inhibitory activity would typically involve cell-based assays.

6-Bromobenzo[d]isoxazol-3(2H)-one

Treat cells with compound

Hypoxia-induced cancer cells

Luciferase reporter assay for HIF-1α activity

Measure luminescence

Determine IC₅₀
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Caption: General workflow for screening HIF-1α inhibitors.

Conclusion
6-Bromobenzo[d]isoxazol-3(2H)-one is a chemical entity with potential for further exploration

in drug discovery and materials science. While a comprehensive experimental dataset for its

chemical and physical properties is currently lacking in the public domain, this guide provides

the foundational knowledge based on available data and established chemical principles.

Further experimental investigation is warranted to fully characterize this compound and unlock

its potential applications. Researchers are encouraged to perform detailed analytical studies

and biological screenings to build upon the information presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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